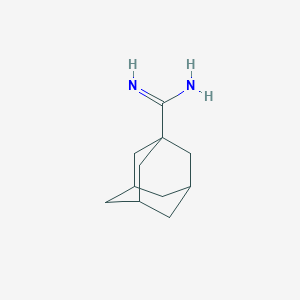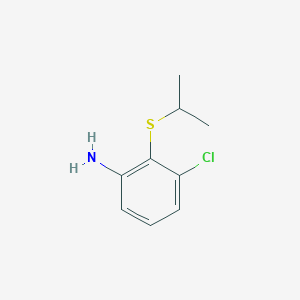
3-Chloro-2-(isopropylthio)aniline
Descripción general
Descripción
The compound “3-Chloro-2-(isopropylthio)aniline” is a member of the aniline family, characterized by the presence of a chloro group and an isopropylthio group attached to the aniline moiety. Anilines are fundamental structures in medicinal chemistry and materials science due to their diverse chemical reactivity and applications in synthesis.
Synthesis Analysis
The synthesis of chloro-aniline derivatives typically involves direct functionalization of the aniline ring or coupling reactions where chloro and isopropylthio groups are introduced. One approach is the high-pressure hydrolysis and reduction of dichloronitrobenzene, followed by subsequent functionalization to introduce specific substituents (Wen Zi-qiang, 2007)(Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of chloro-aniline derivatives can be studied using spectroscopic methods, revealing the electronic and geometric arrangement of atoms. Computational methods, including density functional theory (DFT), offer insights into the optimized geometry, vibrational frequencies, and electronic properties of these compounds (T. Karthick et al., 2013)(T. Karthick et al., 2013).
Chemical Reactions and Properties
Chloro-aniline derivatives engage in a variety of chemical reactions, including nucleophilic substitution, where the chloro group can be replaced by other nucleophiles. The presence of the isopropylthio group can also influence the reactivity, allowing for selective transformations and the synthesis of complex molecules (D. Brewis et al., 1974)(D. Brewis et al., 1974).
Aplicaciones Científicas De Investigación
Chlorination of Aryls : The use of chlorinating agents like 1-chloro-1,2-benziodoxol-3-one for the ortho-selective chlorination of aniline derivatives under aqueous conditions is significant. This method is particularly relevant for various electronically differentiated anilides and sulfonamides (Vinayak et al., 2018).
Synthesis of Isomeric Chloroanilines : Studies on isomeric chloroanilines, such as 3-chloro-N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, reveal insights into their molecular structure and interactions. These compounds have applications in materials science and molecular design (Su et al., 2013).
Adsorption of Chloroanilines : Chloro derivatives of aniline are used in dyes, pharmaceuticals, and agricultural agents. Their adsorption on halloysite adsorbents is crucial for understanding their environmental impact and removal from wastewater (Słomkiewicz et al., 2017).
Mesomorphic Properties of Chloroanilines : Research on the effects of chloro substitution on the mesomorphic properties of N-[4-(4-X-substituted benzoyloxy)benzylidene]anilines, where X represents different substituents, contributes to the understanding of liquid crystal technology and material science (Hasegawa et al., 1989).
Photocatalysis of Chlorinated Aniline : Studies on the photocatalysis of chlorinated anilines, such as 2-Chloroaniline, are relevant for environmental chemistry and pollution control. Understanding the mechanisms of photocatalysis can aid in the development of more efficient methods for treating polluted water (Chu et al., 2007).
Nephrotoxicity of Dichloroanilines : The nephrotoxic potential of dichloroaniline isomers, widely used in the manufacture of dyes, pesticides, drugs, and industrial compounds, is an important consideration in pharmacology and toxicology (Lo et al., 1990).
Synthesis Processes : Practical synthesis methods for chloroaniline derivatives are significant for pharmaceutical and chemical industries, emphasizing the need for efficient, less wasteful processes (Qingwen, 2011).
Antimicrobial Agents : Schiff’s bases of chloro-coumarin aldehydes and anilines have been evaluated for their antimicrobial activity, highlighting their potential applications in pharmaceuticals (Bairagi et al., 2009).
Vibrational Analysis for NLO Materials : Vibrational analysis of chloroanilines can provide insights into their potential applications in nonlinear optical materials, crucial for optical devices and photonics (Revathi et al., 2017).
Corrosion Inhibition : The use of aniline derivatives, including chloroanilines, as copper corrosion inhibitors in acidic solutions, has implications for material science and industrial applications (Khaled et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-2-propan-2-ylsulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYRCWDQTVQNJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=C(C=CC=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370920 | |
| Record name | 3-Chloro-2-(isopropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(isopropylthio)aniline | |
CAS RN |
179104-32-6 | |
| Record name | 3-Chloro-2-[(1-methylethyl)thio]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179104-32-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-(isopropylthio)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179104326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-2-(isopropylthio)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-2-(isopropylthio)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-2-isopropylsulfanyl-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

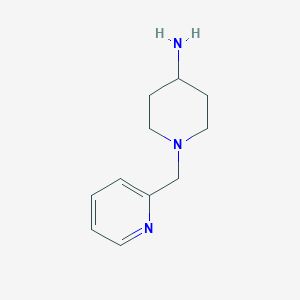
![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

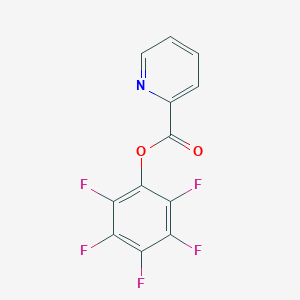

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)
![4-[(6-Methoxy-2-methylquinolin-8-yl)sulfamoyl]benzoic acid](/img/structure/B71029.png)
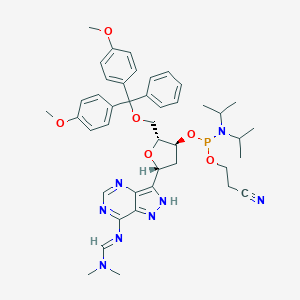
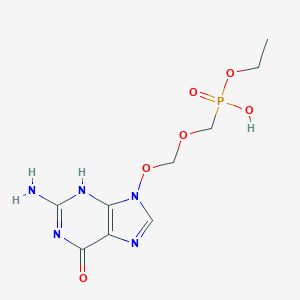
![3-[2,6-Dichloro-4-(3,3-dichloroallyloxy)-phenoxy]-propan-1-ol](/img/structure/B71037.png)

![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)

